2-(4-chloro-2-methylphenoxy)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
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Overview
Description
2-(4-chloro-2-methylphenoxy)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenoxy group and an anthracene-derived moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-2-methylphenol with an appropriate acylating agent to form the phenoxy intermediate.
Coupling with Anthracene Derivative: The phenoxy intermediate is then coupled with a 9,10-dioxo-9,10-dihydroanthracene derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the anthracene moiety to its dihydro or tetrahydro forms.
Substitution: The chloro group on the phenoxy ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydroanthracene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: May exhibit biological activity that could be harnessed for therapeutic purposes.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be determined by the specific biological processes affected by the compound.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-2-methylphenoxy)acetamide: Lacks the anthracene moiety.
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide: Lacks the phenoxy group.
Uniqueness
The uniqueness of 2-(4-chloro-2-methylphenoxy)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide lies in its combined structural features, which may confer unique chemical and biological properties not found in the individual components.
Properties
Molecular Formula |
C23H16ClNO4 |
---|---|
Molecular Weight |
405.8 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(9,10-dioxoanthracen-1-yl)acetamide |
InChI |
InChI=1S/C23H16ClNO4/c1-13-11-14(24)9-10-19(13)29-12-20(26)25-18-8-4-7-17-21(18)23(28)16-6-3-2-5-15(16)22(17)27/h2-11H,12H2,1H3,(H,25,26) |
InChI Key |
DAWYLFDYMCXSPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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